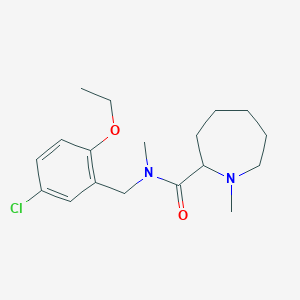![molecular formula C15H23NO3 B5663645 1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)
1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules involving morpholine and cyclohexyl components often employs condensation reactions, reductive amination, and catalytic processes. For example, compounds with similar structural features have been synthesized using reactions of benzaldehyde with methyl acetoacetate in the presence of morpholine, leading to condensation products alongside usual products like benzylideneacetoacetate. These syntheses utilize catalysts such as TiCl4 and involve dehydration and hydrolysis steps to achieve the desired configurations and compound structures (Nitta, Takimoto, & Ueda, 1992).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, provide insights into the conformations, configurations, and overall geometry of cyclohexyl and morpholine-containing compounds. For instance, studies have shown that such compounds can exhibit various conformations stabilized by intramolecular hydrogen bonds, highlighting the versatility and complexity of these molecules (Mironova et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving morpholine and cyclohexyl moieties include cyclocondensation, reductive coupling, and reactions with aryl ethers. These reactions can produce a wide range of products, including cyclohexylmorpholines, demonstrating the reactivity and functional versatility of these components. Notably, palladium-catalyzed reductive coupling of aryl ethers with morpholines has been highlighted for its efficiency in producing cyclohexylmorpholines, a class of fine chemicals (Zheng et al., 2021).
Physical Properties Analysis
While specific details on the physical properties of "1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate" are not available, the physical properties of related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystal structure analysis provides essential data on the molecular geometry and potential interaction sites for further chemical modifications or interactions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental aspects of cyclohexyl and morpholine derivatives. The reactivity towards acetic acid, leading to complex derivatives, showcases the potential for creating a wide array of structurally diverse and biologically relevant molecules. Acid-catalyzed reactions and oligomerizations indicate the potential for synthesizing complex structures with specific functionalities (Nomura, Kimura, Takeuchi, & Tomoda, 1978).
Eigenschaften
IUPAC Name |
[1-(3-morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(17)19-15(6-3-2-4-7-15)8-5-9-16-10-12-18-13-11-16/h2-4,6-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXJNOARKOBNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


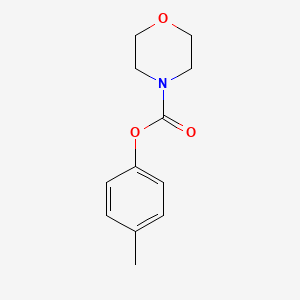
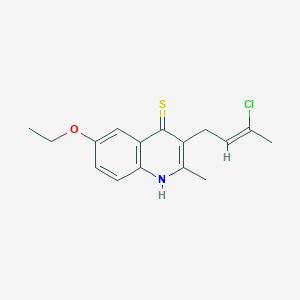
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
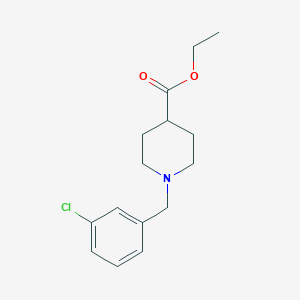
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
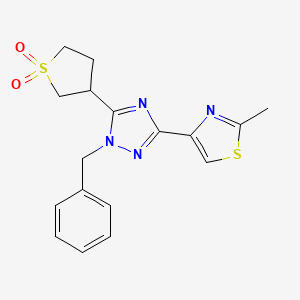
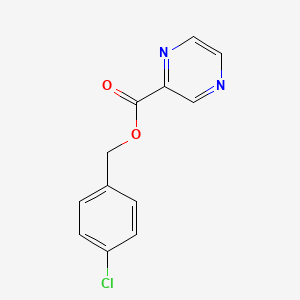

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5663663.png)
